molecular formula C17H25BClNO3 B3102000 5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester CAS No. 1409999-52-5

5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester

Cat. No.: B3102000
CAS No.: 1409999-52-5
M. Wt: 337.6 g/mol
InChI Key: XFYJYUOGOHTUJP-UHFFFAOYSA-N
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Description

5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester is a boronic acid derivative that has gained significant attention in the fields of organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a boronic acid moiety and a pinacol ester group, making it a valuable intermediate in various chemical reactions .

Mechanism of Action

Target of Action

The primary target of the compound, also known as N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis to create carbon-carbon bonds between two different partners .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers its organic group to the palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in the synthesis of various organic compounds . The organoboron reagents, such as our compound, are crucial for this pathway as they provide the organic groups that are transferred to the palladium during the transmetalation step .

Pharmacokinetics

For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which our compound belongs, can be considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic pinacol esters can be considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled during the Suzuki–Miyaura coupling reaction to ensure optimal performance of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester typically involves the reaction of 5-chloro-2-aminophenylboronic acid with pivaloyl chloride to form the pivaloylamino derivative. This intermediate is then reacted with pinacol in the presence of a suitable catalyst to yield the final ester product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted phenylboronic esters, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester is unique due to its combination of a boronic acid moiety, a chlorine atom, and a pivaloylamino group. This unique structure provides enhanced reactivity and specificity in various chemical and biological applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO3/c1-15(2,3)14(21)20-13-9-8-11(19)10-12(13)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYJYUOGOHTUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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